Acide bathocuproïne disulfonique sel disodique hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bathocuproine disulfonic acid (BCDS) is a stable Cu+ chelator and BCDS-Cu+ inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine. It is an extracellular copper chelator.

Applications De Recherche Scientifique

Détection de l'ion cuivre, un métal lourd

L'acide bathocuproïne disulfonique sel disodique hydraté (BCS) a été utilisé dans une nouvelle méthode de détection rapide de l'ion cuivre, un métal lourd . Cette méthode est basée sur une bandelette de papier colorimétrique et une méthode de spectre optimisée, qui sont toutes deux économiques et rapides. La limite de détection du test de bandelette de papier pour le cuivre était de 0,5 mg/L par observation visuelle directe et le temps de détection était inférieur à 1 minute .

Surveillance des aliments et de l'environnement

Le composé a été utilisé pour la surveillance sur site, rapide et rentable du cuivre dans les aliments et l'environnement . Les résultats de la détection du cuivre dans le raisin, la pêche, la pomme, les épinards et le chou par la méthode de spectre optimisée étaient respectivement de 0,91 μg/g, 0,87 μg/g, 0,19 μg/g, 1,37 μg/g et 0,39 μg/g .

Détermination du cuivre et du fer dans les échantillons biologiques

L'acide bathocuproïne disulfonique sel disodique hydraté est utilisé pour la détermination du cuivre et du fer dans les échantillons biologiques . Cette application est particulièrement importante dans le domaine de la biochimie et de la biologie moléculaire.

Chélateur du cuivre pour un essai spécifique sur des plantules d'Arabidopsis

Le composé a été utilisé comme chélateur du cuivre pour un essai spécifique sur des plantules d'Arabidopsis . Cette application est particulièrement utile dans la recherche en biologie végétale.

Inhibiteur pour l'essai de la superoxyde dismutase dans les cellules

L'acide bathocuproïne disulfonique sel disodique hydraté a été utilisé comme inhibiteur de la production de radicaux libres associés à la chaîne électronique pour l'essai de la superoxyde dismutase dans les cellules . Cette application est particulièrement importante dans le domaine de la biologie cellulaire et de la recherche sur le stress oxydatif.

Étude de la génération de radicaux libres chez les rats

Le composé a été utilisé comme chélateur dans la technique de piégeage de spin par résonance de spin électronique pour étudier la génération de radicaux libres chez les rats atteints d'un empoisonnement aigu au formiate de sodium .

Mécanisme D'action

Target of Action

Bathocuproinedisulfonic acid disodium salt hydrate, also known as disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate, primarily targets copper ions (Cu+) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength .

Mode of Action

This compound acts as a stable Cu+ chelator . Chelation involves the formation of multiple bonds between a molecule (the chelator) and a metal ion (in this case, Cu+). In doing so, it effectively sequesters the copper ions, preventing them from participating in their typical biological activities .

Biochemical Pathways

By chelating copper ions, bathocuproinedisulfonic acid disodium salt hydrate can impact various biochemical pathways where copper is a key player. For instance, it can inhibit the activity of certain enzymes that require copper ions for their function . It has also been used as an electron chain-associated free radical production inhibitor for superoxide dismutase assay in cells .

Result of Action

The molecular and cellular effects of bathocuproinedisulfonic acid disodium salt hydrate’s action primarily stem from its ability to chelate copper ions. By sequestering these ions, it can inhibit the function of copper-dependent enzymes and proteins, potentially leading to various downstream effects depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bathocuproinedisulfonic acid disodium salt hydrate. For instance, the presence and concentration of copper ions in the environment would directly affect its ability to act as a chelator. Moreover, factors such as pH and temperature could potentially influence its stability and effectiveness .

Analyse Biochimique

Biochemical Properties

Bathocuproinedisulfonic acid disodium salt hydrate plays a significant role in biochemical reactions. It acts as a chelator in electron spin resonance spin trapping technique to study free radical generation . It is also used as a reagent for the determination of Cu and Cu-protein complexes .

Cellular Effects

Bathocuproinedisulfonic acid disodium salt hydrate has been found to have effects on various types of cells and cellular processes. It is an extracellular copper chelator . It inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine .

Molecular Mechanism

The molecular mechanism of action of Bathocuproinedisulfonic acid disodium salt hydrate involves its ability to chelate Cu+ ions. This chelation ability allows it to inhibit the activity of certain enzymes, such as the HIV-1 wild type protease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bathocuproinedisulfonic acid disodium salt hydrate can change over time. It has been used to study free radical generation in rats with acute sodium formate poisoning .

Activité Biologique

Bathocuproinedisulfonic acid disodium salt hydrate (BCS) is a water-soluble compound primarily known for its role as a copper chelator. It has garnered attention in various biological and biochemical applications due to its unique properties and mechanisms of action. This article reviews the biological activity of BCS, highlighting its applications, case studies, and relevant research findings.

BCS is a derivative of bathocuproine, characterized by its ability to form stable complexes with copper ions, particularly Cu(I). This property is crucial for its applications in biological assays and studies. The chemical structure of BCS allows it to emit fluorescence under UV light, facilitating the detection of copper ions in various environments.

Applications in Biological Research

- Copper Chelation : BCS is widely used as a copper chelator in various biological assays. It stabilizes cysteine in trypanosome cultures and is utilized to inhibit free radical production during superoxide dismutase assays in cells .

- Antioxidant Capacity Assessment : The CUPRAC–BCS assay utilizes BCS to evaluate the antioxidant capacity by measuring the reduction of copper(II) ions. This method has been shown to be effective in assessing the total antioxidant capacity of different biological samples .

- Detection of Heavy Metals : Recent studies have demonstrated BCS's utility in detecting copper ions spectrophotometrically, with an absorption peak at 490 nm. This application is particularly relevant for environmental monitoring and assessing copper toxicity in biological systems .

Case Study 1: Antiviral Activity

A study investigated the inhibitory effects of BCS on HIV-1 protease activity. The results indicated that BCS, in conjunction with cupric chloride, exhibited significant inhibition of viral replication, suggesting potential therapeutic applications against HIV .

Case Study 2: Copper Toxicity Mitigation

In a novel approach using yeast models, researchers assessed BCS's ability to alleviate copper toxicity. The study revealed that BCS effectively rescued ace1Δ yeast cells from copper-induced stress, demonstrating its potential role as a protective agent against metal toxicity .

Research Findings

- Inhibition of Free Radicals : BCS has been shown to inhibit free radical generation, which is critical for protecting cells from oxidative stress. This property is particularly beneficial in studies related to aging and neurodegenerative diseases .

- Stabilization of Cysteine : In trypanosome culture media, BCS serves as a stabilizing agent for cysteine, enhancing the viability and growth of these organisms under controlled laboratory conditions .

- Spectrophotometric Applications : The development of sensitive detection methods for Cu(I) using BCS has been reported, with detection limits reaching as low as 15 ppb in water samples without pretreatment .

Summary Table of Biological Activities

Propriétés

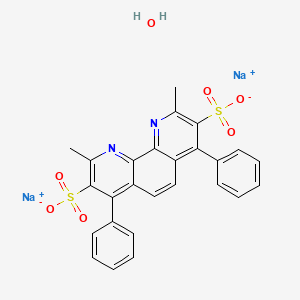

Numéro CAS |

1257642-74-2 |

|---|---|

Formule moléculaire |

C26H22N2NaO7S2 |

Poids moléculaire |

561.6 g/mol |

Nom IUPAC |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate |

InChI |

InChI=1S/C26H20N2O6S2.Na.H2O/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;1H2 |

Clé InChI |

ZTVOHAIVPLYHEY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].O.[Na+].[Na+] |

SMILES canonique |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O.O.[Na] |

Origine du produit |

United States |

Q1: How does Bathocuproinedisulfonic acid disodium salt hydrate contribute to the functionality of the Cu-T1 sensor?

A1: Bathocuproinedisulfonic acid disodium salt hydrate (BCS) plays a crucial role in the Cu-T1 sensor by selectively binding to Copper(I) ions. [] This interaction forms a stable Cu(I)-BCS complex in aqueous solutions. The formation of this complex significantly alters the longitudinal relaxation time (T1) of water protons compared to a solution containing free Copper(II) ions. This difference in T1 values serves as the measurable signal in the Cu-T1 sensor. Essentially, BCS enables the detection of redox reactions involving Copper(II) and Copper(I) by creating a distinct and measurable change in the magnetic environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.